molecular formula C15H17N5O2S B4606551 2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B4606551
M. Wt: 331.4 g/mol
InChI Key: XYHGDXQWDGKPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of triazole and quinazoline moieties. These fused heterocycles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of 2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which undergo Dimroth rearrangement to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments. This interaction can modulate various molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and quinazoline derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications. For example:

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-23(21,22)19-8-4-5-11(9-19)14-17-15-12-6-2-3-7-13(12)16-10-20(15)18-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGDXQWDGKPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 2
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 3
Reactant of Route 3
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 4
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 5
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 6
2-[1-(METHYLSULFONYL)-3-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

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